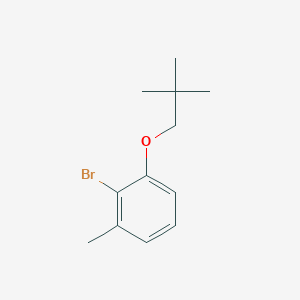
Methyl 2-amino-5-fluoro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-4-nitrobenzoate typically involves a multi-step process starting from a suitable benzoic acid derivative. One common method includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using a fluorinating agent such as Selectfluor.
Amination: The conversion of a nitro group to an amino group (-NH2) through reduction, typically using a reducing agent like iron powder in the presence of hydrochloric acid.
Esterification: The formation of the methyl ester by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and catalytic hydrogenation for the reduction of the nitro group to an amino group.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other nucleophiles, forming various substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-amino-5-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-fluoro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-5-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-amino-4-nitrobenzoate: Lacks the fluorine atom, which may affect its stability and biological activity.
Methyl 2-fluoro-4-nitrobenzoate: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: Methyl 2-amino-5-fluoro-4-nitrobenzoate is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H7FN2O4 |
|---|---|
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
methyl 2-amino-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3 |
Clé InChI |
AORPHFOVAAUFRL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8436919.png)


![(S)-1,1-dimethylethyl [1-(fluorocarbonyl)propyl]-carbamate](/img/structure/B8436933.png)


![5-Bromo-2-{[(2-fluorophenyl)methyl]oxy}benzonitrile](/img/structure/B8436959.png)

![8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8436974.png)


![2-(4-Butyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8436983.png)

